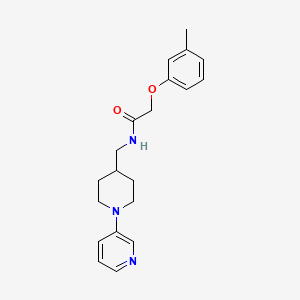

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenoxy)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-16-4-2-6-19(12-16)25-15-20(24)22-13-17-7-10-23(11-8-17)18-5-3-9-21-14-18/h2-6,9,12,14,17H,7-8,10-11,13,15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSDAYVZPZTMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyridine and tolyloxy groups. Common synthetic routes include:

Piperidine Formation: Piperidine can be synthesized through the hydrogenation of pyridine.

Pyridine Introduction: The pyridine ring is introduced via nucleophilic substitution reactions.

Tolyloxy Group Addition: The tolyloxy group is added through a reaction with m-tolyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Ammonia (NH₃) in ethanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidines or pyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide: Similar structure with a different position of the pyridine nitrogen.

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide: Similar structure with a different position of the pyridine nitrogen.

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide: Similar structure with a different position of the tolyloxy group.

Uniqueness: The uniqueness of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to its analogs.

Biological Activity

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring, a piperidine moiety, and an acetamide group. Its molecular formula is , and it exhibits properties that may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing pyridine and piperidine rings have shown effectiveness against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | |

| Compound B | Lung Cancer | 3.2 | |

| This compound | TBD | TBD | Ongoing studies |

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the pyridine moiety is often linked to enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.

Case Studies

- In Vitro Studies : A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results indicated promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent.

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds in cancer treatment. Preliminary results suggest that these compounds can reduce tumor size significantly compared to controls.

Q & A

Q. What are the optimal synthetic routes for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step procedures, including substitution, reduction, and condensation. For example:

- Substitution : React pyridin-3-yl-piperidine intermediates with m-tolyloxyacetic acid derivatives under alkaline conditions to form key intermediates .

- Reduction : Use iron powder in acidic conditions to reduce nitro intermediates to aniline derivatives, as seen in analogous acetamide syntheses .

- Condensation : Employ condensing agents (e.g., DCC) to link the piperidine-methyl and m-tolyloxyacetamide moieties .

- Characterization : Confirm intermediate structures via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : -NMR for proton environments (e.g., pyridine/piperidine ring protons at δ 7.0–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : HRMS to verify molecular weight (e.g., calculated [M+H] = 394.19) .

Q. How can researchers identify potential biological targets for this compound?

- Methodological Answer :

- Receptor Profiling : Screen against GPCR or kinase panels using radioligand binding assays .

- Enzyme Inhibition Assays : Test acetylcholinesterase or cytochrome P450 inhibition via fluorometric or colorimetric methods .

- Molecular Docking : Use AutoDock Vina to predict binding affinity to receptors like 5-HT or σ-1, leveraging structural analogs (e.g., piperidine-pyridine scaffolds in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variation of Substituents : Modify the m-tolyloxy group (e.g., replace -OCH with -CF) and compare activity in antimicrobial or receptor-binding assays .

- Piperidine Ring Modifications : Introduce substituents (e.g., methyl, benzyl) at the piperidine 4-position and assess pharmacokinetic properties (logP, solubility) .

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ, π parameters) with IC values .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers (e.g., conflicting IC values due to assay pH differences) .

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill curve assays .

Q. What strategies are effective for improving the aqueous solubility and metabolic stability of this compound?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the acetamide carbonyl group to enhance solubility .

- Crystallinity Modulation : Use co-solvents (e.g., PEG 400) or amorphous solid dispersions to improve dissolution rates .

- Metabolic Stability : Conduct microsomal stability assays (e.g., rat liver microsomes) and identify metabolic soft spots via LC-MS/MS .

Q. How can in silico methods predict off-target interactions or toxicity?

- Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., hydrogen bond acceptors in the pyridine ring) .

- Toxicity Prediction : Apply ADMET Predictor™ or ProTox-II to estimate hepatotoxicity and hERG channel inhibition risks .

- Docking to Off-Targets : Screen against databases like ChEMBL for unintended targets (e.g., dopamine D receptor) .

Q. What experimental approaches can elucidate the mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout : Silence candidate targets (e.g., sigma-1 receptor) in cell lines and measure changes in compound efficacy .

- Thermal Shift Assays : Monitor protein melting shifts to identify direct binding partners .

- Transcriptomics : Perform RNA-seq on treated cells to map pathway activation (e.g., apoptosis, autophagy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.